molecular formula C15H14N2 B15067533 3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine CAS No. 89193-03-3

3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B15067533
CAS No.: 89193-03-3
M. Wt: 222.28 g/mol
InChI Key: MIFUVOUWZRCEOA-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyridine ring system with methyl groups at the 3 and 5 positions and a phenyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine typically involves the cyclization of substituted 2-aminopyridines with substituted phenacyl bromides. One common method is the two-component cyclization reaction catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a green solvent such as aqueous ethanol at room temperature . Another approach involves the use of copper(II) salts as catalysts for the formation of imidazo[1,2-a]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of scalable reaction conditions, such as solvent-free synthesis or the use of continuous flow reactors, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazo[1,2-a]pyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, such as nitro, halogenated, and hydroxylated compounds .

Scientific Research Applications

3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine: Lacks the methyl groups at the 3 and 5 positions.

    3,5-Dimethylimidazo[1,2-a]pyridine: Lacks the phenyl group at the 2 position.

    2-Phenylimidazo[1,5-a]pyridine: Has a different ring fusion pattern.

Uniqueness

3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of both methyl groups and a phenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

CAS No.

89193-03-3

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

3,5-dimethyl-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2/c1-11-7-6-10-14-16-15(12(2)17(11)14)13-8-4-3-5-9-13/h3-10H,1-2H3

InChI Key

MIFUVOUWZRCEOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)C)C3=CC=CC=C3

Origin of Product

United States

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